
2-(4-Chloroanilino)-4-methoxynicotinonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Blue Fluorescence and Thermal Stability : A derivative of 2-(4-Chloroanilino)-4-methoxynicotinonitrile, specifically 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, has been synthesized and characterized. This compound exhibits blue fluorescence and high thermal stability up to 300°C, making it potentially useful in materials science and fluorescence applications (Suwunwong, Chantrapromma, & Fun, 2013).
Optical and Non-Linear Optical Properties
- Spectroscopic and Optical Analysis : Spectroscopic techniques like UV-Visible and FTIR spectroscopy have been used to study 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, revealing insights into its vibrational wavenumbers and non-linear optical properties. Such studies suggest potential applications in designing non-linear optical materials (Eşme, 2021).
Antimicrobial Activity
- Antimicrobial Properties : Certain derivatives of 2-(4-Chloroanilino)-4-methoxynicotinonitrile, like 2- Methoxy – 6 - {4' - [(4'''- Chlorophenyl) (phenyl) methyl amino] phenyl} - 4 - aryl nicotinonitrile, have been synthesized and demonstrated antimicrobial activity against various bacteria and fungi, highlighting their potential in pharmaceutical and medical research (Guna, Bhadani, Purohit, & Purohit, 2015).
Liquid Crystal Properties
- Luminescent Liquid Crystalline Material : A derivative, 4,6-bis (4-butoxyphenyl)-2-methoxynicotinonitrile, has been synthesized and characterized as a new luminescent liquid crystalline material. Its potential application in displays or optical devices is suggested due to its blue light emission properties (Ahipa, Kumar, & Adhikari, 2013).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Pyridine derivatives of 2-(4-Chloroanilino)-4-methoxynicotinonitrile have been shown to have inhibitory effects on steel corrosion in acidic environments. Such derivatives could be explored for their applications in industrial corrosion protection (Ansari, Quraishi, & Singh, 2015).
Biodegradation Studies
- Metabolic Pathway Analysis : The metabolism of related compounds like 2-chloro-4-nitroaniline in bacteria has been studied, shedding light on potential biodegradation pathways. Understanding the metabolism of such chemicals is crucial for environmental safety and bioremediation efforts (Khan, Pal, Vikram, & Cameotra, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chloroanilino)-4-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-12-6-7-16-13(11(12)8-15)17-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRESXVFMQOHUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)NC2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloroanilino)-4-methoxynicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole](/img/structure/B3036329.png)
oxy]imino}methyl)amino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B3036331.png)
![3,4-dichloro-N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)benzenecarboxamide](/img/structure/B3036332.png)
![6-chloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-pyridazinamine](/img/structure/B3036333.png)
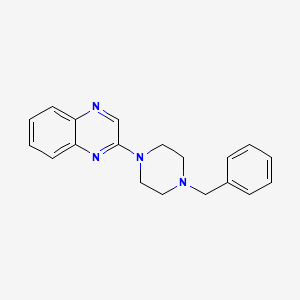
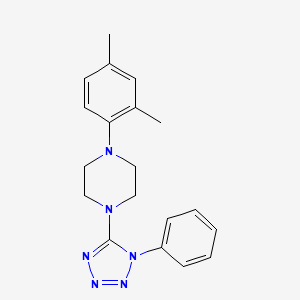
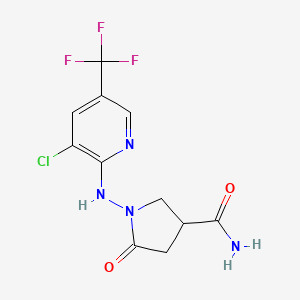
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-5-ethoxy-4H-pyrazol-3-one](/img/structure/B3036341.png)
![3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B3036344.png)
![2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone](/img/structure/B3036345.png)
![4-[(2,6-dimethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036346.png)
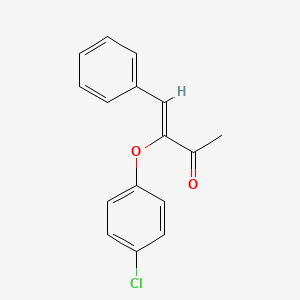
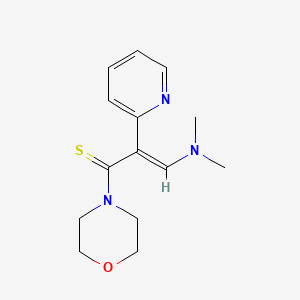
![5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3036351.png)